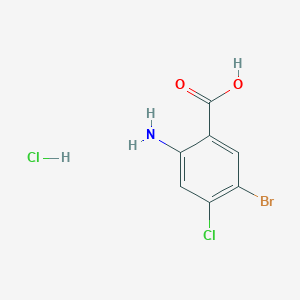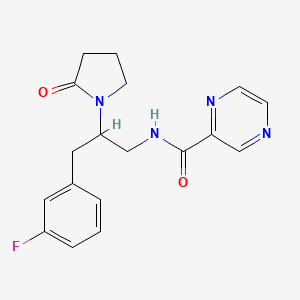![molecular formula C16H15ClOS B2616905 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone CAS No. 882748-89-2](/img/structure/B2616905.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone” is a chemical compound with the molecular formula C16H15ClO3S . It’s a derivative of the 1,3,4-thiadiazole moiety, which is known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone” consists of a propanone group attached to a 4-chlorophenyl group and a 4-methylphenyl group via a sulfanyl linkage . The compound has a molecular weight of 322.8 g/mol .Aplicaciones Científicas De Investigación
Pharmaceutical Development
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone: is often explored in pharmaceutical research for its potential therapeutic properties. Researchers investigate its efficacy as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and analgesic effects. The compound’s unique chemical structure allows it to interact with various biological targets, making it a candidate for further drug development .
Antiviral Research
This compound has shown promise in antiviral research. Studies have indicated that derivatives of 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone can inhibit the replication of certain viruses. Researchers are particularly interested in its potential to combat viral infections by disrupting viral protein synthesis or replication mechanisms .
Cancer Research
In oncology, 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is being studied for its potential anticancer properties. Its ability to induce apoptosis (programmed cell death) in cancer cells without affecting healthy cells is a significant area of interest. Researchers are exploring its use in developing targeted cancer therapies that minimize side effects .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-12-2-4-13(5-3-12)16(18)10-11-19-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYHKPUZCXCFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2616823.png)
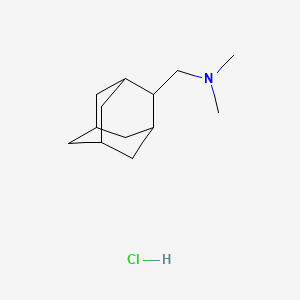
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2616826.png)
![Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2616830.png)
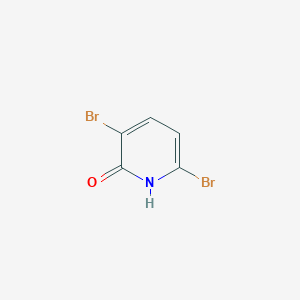
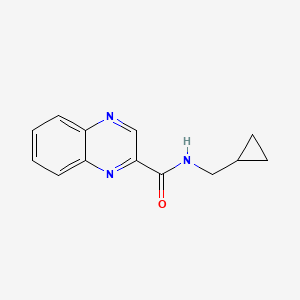
![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2616835.png)
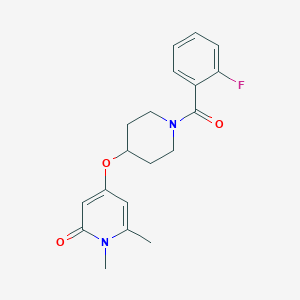
![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2616837.png)
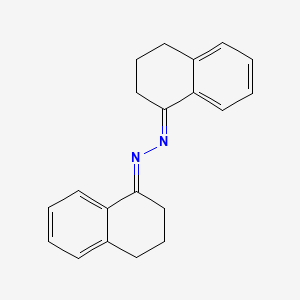
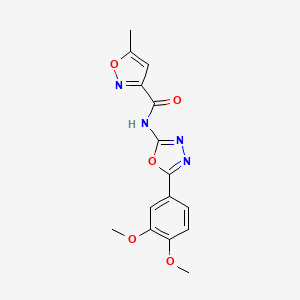
![N-allyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2616840.png)
